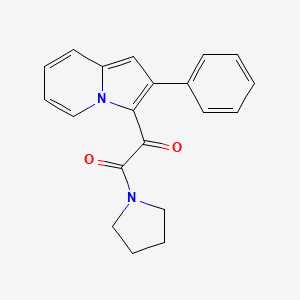
1-benzyl-4-(4-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-nitrophenoxy)benzene is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. It is also commonly referred to as BNPPB. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(4-nitrophenoxy)benzene is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain ion channels, such as the TRPV1 channel. This modulation can result in changes in cellular excitability, leading to the observed biological effects of BNPPB.
Biochemical and Physiological Effects
1-benzyl-4-(4-nitrophenoxy)benzene has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurons, BNPPB has been found to modulate the activity of ion channels, leading to changes in cellular excitability. In animal studies, this compound has been found to exhibit analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzyl-4-(4-nitrophenoxy)benzene in lab experiments is its wide range of biological activities. This makes it a promising candidate for use in various fields of research, such as cancer research, neuroscience, and pharmacology. However, one of the limitations of using BNPPB in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-(4-nitrophenoxy)benzene. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BNPPB and its effects on cellular excitability.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(4-nitrophenoxy)benzene can be achieved through a multi-step process. The first step involves the nitration of benzene to produce nitrobenzene. This is followed by the Friedel-Crafts acylation of the nitrobenzene with benzyl chloride to produce benzyl 4-nitrophenyl ketone. The final step involves the reaction of benzyl 4-nitrophenyl ketone with 4-nitrophenol in the presence of a base to produce 1-benzyl-4-(4-nitrophenoxy)benzene.
Aplicaciones Científicas De Investigación
1-benzyl-4-(4-nitrophenoxy)benzene has been found to exhibit a wide range of biological activities, making it a promising candidate for use in scientific research. Some of the areas where this compound has been studied include cancer research, neuroscience, and pharmacology. In cancer research, BNPPB has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to modulate the activity of certain ion channels, making it useful in the study of neuronal excitability. In pharmacology, BNPPB has been found to exhibit analgesic and anti-inflammatory properties.
Propiedades
IUPAC Name |
1-benzyl-4-(4-nitrophenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-8-12-19(13-9-17)23-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQXZRCKDOSVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylphenoxy)-4-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)



![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)

![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)